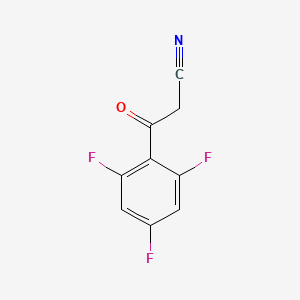![molecular formula C16H11Cl2F3N4O2S B2713942 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2058451-76-4](/img/structure/B2713942.png)
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic compound that belongs to a class of organic molecules known for their diverse applications in chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step reactions. A commonly employed route includes the following steps:
Formation of the pyridinyl component: : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridine with appropriate reagents to prepare the pyridinyl precursor.
Formation of the pyrazolyl intermediate: : Condensation of the pyridinyl precursor with suitable hydrazine derivatives to form the pyrazolyl structure.
Sulfonamide coupling: : Reaction of the pyrazolyl intermediate with benzenesulfonyl chloride to produce the final compound.
Industrial Production Methods
On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvents, and catalysts. Automation and continuous flow techniques are often employed to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions under specific conditions, leading to the formation of sulfonyl oxide derivatives.
Reduction: : Reductive reactions can modify the sulfonamide group to produce amine derivatives.
Substitution: : Various substitution reactions, such as nucleophilic substitution on the chloro groups, can lead to different functionalized derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminum hydride.
Substitution reactions often involve strong bases or nucleophiles such as sodium hydride or Grignard reagents.
Major Products
Oxidative derivatives including sulfonyl oxides.
Reductive amine derivatives.
Functionalized compounds from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Employed in the development of novel catalysts and reagents.
Biology
Acts as a biochemical probe to study enzyme mechanisms.
Used in the design of molecular inhibitors for biological targets.
Medicine
Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
Used in drug discovery for targeting specific proteins and pathways.
Industry
Utilized in the formulation of specialty chemicals and materials.
Serves as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, modulating the activity of the target proteins. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide group contributes to its stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide can be compared to other sulfonamide derivatives and pyrazole-containing compounds.
Highlighting Uniqueness
Unlike other sulfonamide compounds, this molecule features both pyridinyl and pyrazolyl groups, providing unique electronic and steric properties.
Its combination of functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry.
List of Similar Compounds
This compound
N-(1-{[3-chloro-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide
3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfonamide derivatives
Propiedades
IUPAC Name |
2-chloro-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N4O2S/c17-12-3-1-2-4-15(12)28(26,27)24-11-7-23-25(8-11)9-14-13(18)5-10(6-22-14)16(19,20)21/h1-8,24H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVBYLFAFTLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2713867.png)
![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)


![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2713879.png)
![4-[4-(benzyloxy)phenyl]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2713881.png)

